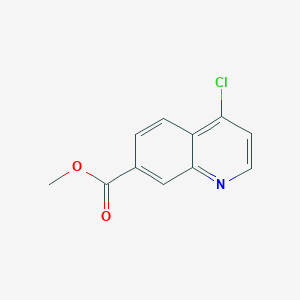![molecular formula C14H19N3O B179129 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- CAS No. 1023-87-6](/img/structure/B179129.png)
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 5]decan-4-one, 1-(4-methylphenyl)-.
Mechanism Of Action
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- in laboratory experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in vivo. Another direction is to explore its potential as a building block for the synthesis of novel polymers and materials. Studies could focus on developing new synthetic methods and characterizing the properties of the resulting materials. Finally, another direction is to investigate its potential as a catalyst for various chemical reactions. Studies could focus on optimizing the catalytic activity of this compound and exploring its potential in different types of reactions.
Synthesis Methods
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone to form the desired product. Another method involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone in the presence of a catalytic amount of copper(II) sulfate pentahydrate to form the desired product.
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been studied for its potential as a catalyst for various chemical reactions.
properties
CAS RN |
1023-87-6 |
|---|---|
Product Name |
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- |
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O/c1-11-2-4-12(5-3-11)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
InChI Key |
FKTLPANFGXXTMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
synonyms |
1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




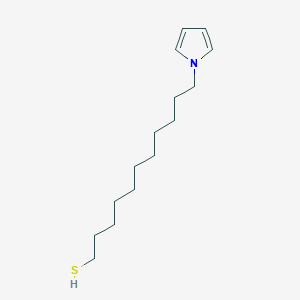
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
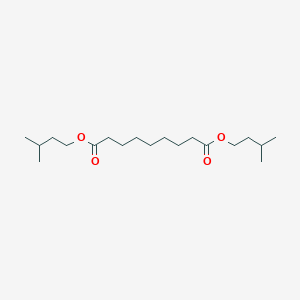
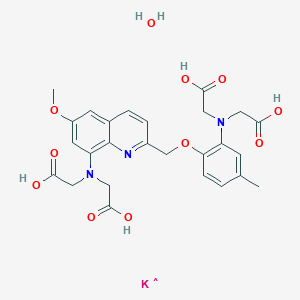
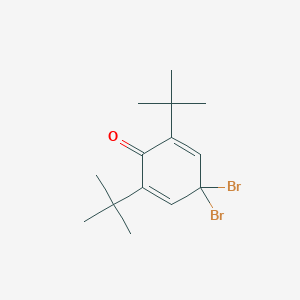
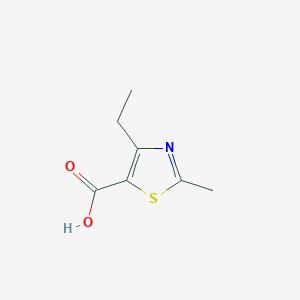
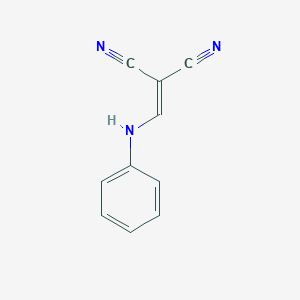
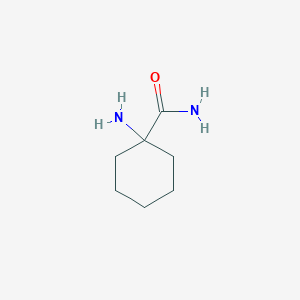
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

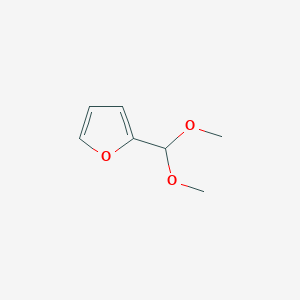
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
